molecular formula C15H20FNO4 B15235585 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid

2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B15235585
M. Wt: 297.32 g/mol
InChI Key: RQLKXVIKZNFUPF-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with a fluorine and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with 4-fluoro-3-methylbenzaldehyde in a condensation reaction to form the corresponding Schiff base.

    Reduction and Hydrolysis: The Schiff base is reduced using a reducing agent such as sodium borohydride, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine and methyl substituents on the phenyl ring.

    2-((Tert-butoxycarbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid: Contains a chlorine substituent instead of fluorine.

    2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-ethylphenyl)propanoic acid: Contains an ethyl group instead of a methyl group.

Uniqueness

The presence of both fluorine and methyl substituents on the phenyl ring of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid imparts unique electronic and steric properties, making it distinct from its analogs. These features can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-9-7-10(5-6-11(9)16)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

RQLKXVIKZNFUPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F

Origin of Product

United States

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